N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine

CAS No.: 62054-64-2

Cat. No.: VC20542880

Molecular Formula: C10H12N4O3

Molecular Weight: 236.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62054-64-2 |

|---|---|

| Molecular Formula | C10H12N4O3 |

| Molecular Weight | 236.23 g/mol |

| IUPAC Name | N-butyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

| Standard InChI | InChI=1S/C10H12N4O3/c1-2-3-6-11-7-4-5-8(14(15)16)10-9(7)12-17-13-10/h4-5,11H,2-3,6H2,1H3 |

| Standard InChI Key | GZVHDJVGMNEUMH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Introduction

Chemical Structure and Basic Properties

Molecular Architecture

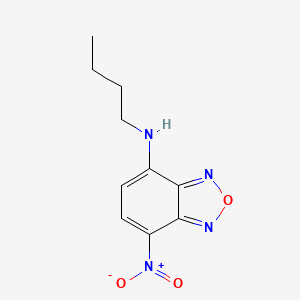

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine features a benzoxadiazole ring system fused with a benzene ring and a diazole moiety. The nitro group at the 7-position and the butyl amine at the 4-position introduce steric and electronic effects that influence reactivity and interactions (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₃ | |

| Molecular Weight | 236.23 g/mol | |

| CAS Number | 62054-64-2 | |

| IUPAC Name | N-butyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |

| SMILES | CCCCNC₁=CC=C(C₂=NON=C12)N+[O-] |

The compound’s planar structure and electron-withdrawing nitro group enhance its suitability for applications requiring charge transfer or fluorescence.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine involves a two-step process:

-

Nitration: Introduction of a nitro group at the 7-position of 2,1,3-benzoxadiazole using nitric acid or mixed acid systems.

-

Alkylation: Reaction of the intermediate with butylamine to substitute the 4-position amino group.

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | H₂O | 65–75 |

| Alkylation | Butylamine, K₂CO₃ | 60–80°C | DMF | 50–60 |

Optimization of solvent polarity and temperature is critical to minimizing byproducts such as di-nitrated derivatives.

Physicochemical Characteristics

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity.

Spectroscopic Profiles

-

UV-Vis: Absorption maxima at 340 nm (π→π* transitions) and 450 nm (n→π* transitions).

-

Fluorescence: Weak emission at 520 nm, suggesting limited utility as a standalone fluorophore.

Biological Activity and Applications

Fluorescent Probing Applications

Benzoxadiazole derivatives are widely used as fluorescent tags in phospholipidosis assays. The Kyoto University study employed NBD-PC, a phosphatidylcholine analog, to visualize lysosomal lipid accumulation via fluorescence microscopy . This suggests that N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine could serve as a scaffold for developing new biochemical probes.

Comparison with Structural Analogs

Table 3: Analogous Benzoxadiazole Derivatives

| Compound Name | Substituent | Key Feature |

|---|---|---|

| N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | Methyl group | Enhanced metabolic stability |

| N-(4-Fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | Fluorophenyl group | Increased lipophilicity |

| NBDHEX | Hexanol thioether | GST inhibition, pro-apoptotic |

The butyl group in N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine balances lipophilicity and steric bulk, potentially improving cell membrane permeability compared to shorter alkyl chains.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume